molecular formula C14H23N5O3S B2972298 N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide CAS No. 2034543-34-3

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide

Cat. No.: B2972298
CAS No.: 2034543-34-3
M. Wt: 341.43
InChI Key: OXEMCSILTOLGGF-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[1,5-a]pyridine core, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials

    Formation of Pyrazolo[1,5-a]pyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Piperazine Group: The piperazine moiety is introduced through nucleophilic substitution reactions.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chlorides to form the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Pyrazolo[3,4-d]pyrimidine Derivatives: Another class of compounds with a related structure and potential therapeutic applications.

Uniqueness

N,N-dimethyl-4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazine-1-sulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N5O3S/c1-16(2)23(21,22)18-9-7-17(8-10-18)14(20)13-11-12-5-3-4-6-19(12)15-13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXEMCSILTOLGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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